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Introduction
Bromodomain-containing protein 7 (Brd7) is a member of the bromodomain and extra-terminal

domain (BET) family of proteins, which are recognized as epigenetic readers. Brd7 is a subunit

of the PBAF chromatin remodeling complex and plays a crucial role in transcriptional

regulation.[1] It is involved in several key signaling pathways, including the p53 tumor

suppressor pathway and the Wnt/β-catenin signaling pathway, making it a potential therapeutic

target for various diseases, including cancer.[2][3] Small molecule inhibitors targeting the

bromodomain of Brd7 can modulate its activity and downstream signaling.

Brd7-IN-1 is a chemical probe for Brd7, developed as a derivative of the known Brd7/9 inhibitor

BI-7273.[4] The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry

(DSF), is a rapid and cost-effective method to assess the binding of small molecule inhibitors to

a target protein.[5][6] The principle of TSA lies in the fact that the binding of a ligand, such as

Brd7-IN-1, to its target protein, Brd7, increases the thermal stability of the protein. This

increased stability is measured as a shift in the protein's melting temperature (Tm).[7] This

application note provides a detailed protocol for performing a Thermal Shift Assay to

characterize the binding of Brd7-IN-1 to the Brd7 bromodomain.
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Brd7 is implicated in multiple signaling pathways that are critical for cell cycle control and tumor

suppression. The diagram below illustrates the central role of Brd7 in modulating the p53 and

Wnt signaling pathways.
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Caption: Brd7 in Cellular Signaling Pathways.

Experimental Workflow for Thermal Shift Assay
The following diagram outlines the key steps involved in performing a Thermal Shift Assay to

determine the binding of an inhibitor to Brd7.
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Start: Prepare Reagents

1. Prepare Brd7 Protein Solution
(e.g., 2µM final concentration)

4. Mix Brd7, SYPRO Orange,
and Brd7-IN-1/DMSO in a qPCR plate

2. Prepare SYPRO Orange Dye
(e.g., 5X final concentration)

3. Prepare Brd7-IN-1 Dilutions
(e.g., 10mM stock in DMSO)

5. Perform Thermal Melt in qPCR Instrument
(e.g., 25°C to 95°C)

6. Analyze Fluorescence Data
to Determine Tm

7. Calculate ΔTm
(Tm with inhibitor - Tm with DMSO)

End: Report Results

Click to download full resolution via product page

Caption: Thermal Shift Assay Experimental Workflow.

Quantitative Data Summary
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The binding of an inhibitor to Brd7 results in an increase in the protein's melting temperature

(Tm). The change in melting temperature (ΔTm) is a measure of the inhibitor's binding affinity

and the stabilization it confers upon the protein. The following table summarizes the thermal

shift data for the binding of the representative Brd7 inhibitor, BI-7273, to the Brd7

bromodomain.

Compound
Target
Protein

Ligand
Concentrati
on (µM)

Tm (°C)
without
Ligand
(DMSO
Control)

Tm (°C)
with Ligand

ΔTm (°C)

BI-7273

Brd7

Bromodomai

n

1 ~42.0 ~46.0 ~4.0

BI-7273

Brd7

Bromodomai

n

10 ~42.0 ~50.5 ~8.5

BI-7273

Brd7

Bromodomai

n

25 ~42.0 ~55.6 ~13.6

Note: The data presented is for the Brd7/9 inhibitor BI-7273, of which Brd7-IN-1 is a derivative.

[4] Actual Tm values may vary depending on experimental conditions, including buffer

composition and protein construct.

Detailed Experimental Protocol
This protocol outlines the steps for conducting a Thermal Shift Assay to measure the binding of

Brd7-IN-1 to the Brd7 bromodomain.

Materials:

Purified recombinant human Brd7 bromodomain protein (purity >95%)

Brd7-IN-1 (or other inhibitors of interest)
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SYPRO Orange Protein Gel Stain (5000X stock in DMSO)

Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT

DMSO (Dimethyl sulfoxide)

qPCR instrument (e.g., Bio-Rad CFX96, Applied Biosystems QuantStudio)

96-well or 384-well qPCR plates

Optical plate seals

Multichannel pipettes

Procedure:

Preparation of Reagents:

Brd7 Protein Stock: Prepare a stock solution of the Brd7 bromodomain protein in the

assay buffer. The final concentration in the assay will be 2 µM. It is recommended to

centrifuge the protein stock at >10,000 x g for 10 minutes at 4°C to remove any

aggregates before use.

SYPRO Orange Working Solution: Prepare a 200X working solution of SYPRO Orange by

diluting the 5000X stock 1:25 in assay buffer. The final concentration in the assay will be

5X.

Brd7-IN-1 Stock: Prepare a 10 mM stock solution of Brd7-IN-1 in 100% DMSO. From this,

create serial dilutions in DMSO to achieve the desired final inhibitor concentrations in the

assay (e.g., 1 µM, 10 µM, 25 µM).

Assay Plate Setup:

Prepare a master mix of the Brd7 protein and SYPRO Orange dye in the assay buffer. For

a 20 µL final reaction volume, this would typically consist of:

4 µL of 10 µM Brd7 protein stock (for a final concentration of 2 µM)
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0.5 µL of 200X SYPRO Orange working solution (for a final concentration of 5X)

14.5 µL of assay buffer

Aliquot 19 µL of the master mix into each well of the qPCR plate.

Add 1 µL of the Brd7-IN-1 dilutions or DMSO (for the no-ligand control) to the respective

wells. The final DMSO concentration should be kept constant across all wells (typically ≤

1%).

Seal the plate firmly with an optical seal and centrifuge briefly to collect the contents at the

bottom of the wells.

Thermal Melt Experiment:

Place the qPCR plate in the real-time PCR instrument.

Set up the instrument to collect fluorescence data (using a filter set appropriate for

SYPRO Orange, e.g., FAM or ROX channel).

Program the instrument with a temperature ramp protocol:

Hold at 25°C for 1 minute.

Increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C per minute (or in

0.5°C increments with a 30-second hold at each step).

Collect fluorescence data at each temperature increment.

Data Analysis:

The raw fluorescence data will be plotted against temperature, generating a sigmoidal

melting curve for each well.

The melting temperature (Tm) is the midpoint of the transition, which can be determined

by fitting the data to the Boltzmann equation or by calculating the peak of the first

derivative of the melting curve (-dF/dT). Most qPCR software includes tools for this

analysis.
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Calculate the thermal shift (ΔTm) for each inhibitor concentration using the following

formula: ΔTm = Tm (with Brd7-IN-1) - Tm (DMSO control)

Expected Results:

A successful experiment will show a sigmoidal melting curve for the Brd7 protein in the

presence of DMSO. Upon the addition of a binding inhibitor like Brd7-IN-1, the melting curve

will shift to the right, indicating an increase in the Tm. The magnitude of the ΔTm is generally

proportional to the binding affinity of the inhibitor. A larger positive ΔTm suggests a stronger

binding interaction and greater stabilization of the Brd7 bromodomain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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